molecular formula C13H17N B11909154 1-(2-Methylpropyl)-3,4-dihydroisoquinoline CAS No. 100608-37-5

1-(2-Methylpropyl)-3,4-dihydroisoquinoline

Cat. No.: B11909154
CAS No.: 100608-37-5
M. Wt: 187.28 g/mol
InChI Key: IOYFDKOAVAATGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-3,4-dihydroisoquinoline is a synthetic 3,4-dihydroisoquinoline derivative of significant interest in medicinal chemistry and physiological research. This compound belongs to a class of molecules known for their diverse biological activities and utility as key intermediates in organic synthesis . Its core structure is a privileged scaffold in drug discovery, found in numerous biologically active alkaloids and pharmaceutical agents . This compound serves as a valuable chemical tool for researchers investigating the modulation of smooth muscle contractility. Studies on closely related dihydroisoquinoline analogs have demonstrated potent effects on the spontaneous contractile activity of ex vivo smooth muscle tissue preparations . The mechanism of action is complex and may involve the modulation of cytosolic calcium levels, potentially through interactions with voltage-gated L-type Ca2+ channels and specific G-protein coupled receptors, such as muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . This makes it a compelling candidate for exploring pathways that regulate gastrointestinal, vascular, and other types of smooth muscle function. Synthetically, this compound can be accessed via robust cyclization methods such as the Bischler-Napieralski reaction, which involves the intramolecular cyclodehydration of an N-acyl phenethylamine derivative . The 3,4-dihydroisoquinoline core can be further reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ), a structure prevalent in many natural products and clinically used drugs . Researchers utilize this compound as a building block for the synthesis of more complex molecules and for establishing structure-activity relationships (SAR) to guide the development of new therapeutic agents. For Research Use Only. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100608-37-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3

InChI Key

IOYFDKOAVAATGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NCCC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1 2 Methylpropyl 3,4 Dihydroisoquinoline and Analogous Dihydroisoquinoline Systems

Classical Cyclization Strategies and Their Modern Adaptations

Traditional methods for synthesizing the 3,4-dihydroisoquinoline (B110456) framework have been refined over many years and remain cornerstones of heterocyclic chemistry. These methods typically involve the cyclization of a suitably substituted phenethylamine (B48288) derivative.

Bischler-Napieralski Reaction: Mechanism, Scope, and Limitations

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org This reaction is typically carried out under acidic conditions at elevated temperatures, often employing dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. One proposed mechanism involves the initial formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. wikipedia.org An alternative pathway suggests the formation of a nitrilium ion intermediate, which is then attacked by the aromatic ring to form the dihydroisoquinoline product. wikipedia.orgnrochemistry.com The presence of electron-donating groups on the aromatic ring of the β-arylethylamide generally facilitates the reaction. nrochemistry.comjk-sci.com

Table 1: Key Features of the Bischler-Napieralski Reaction

FeatureDescription
Reactants β-Arylethylamides or β-arylethylcarbamates wikipedia.org
Reagents Dehydrating agents such as POCl₃, P₂O₅, PPA, Tf₂O wikipedia.orgnrochemistry.com
Conditions Refluxing in acidic conditions nrochemistry.com
Product 3,4-Dihydroisoquinolines organic-chemistry.org
Key Intermediates Dichlorophosphoryl imine-ester or nitrilium ion wikipedia.org

A significant limitation of this reaction is the potential for a retro-Ritter reaction, which can lead to the formation of styrene (B11656) byproducts. jk-sci.comorganic-chemistry.org This side reaction is more prevalent when the intermediate nitrilium salt is stable. organic-chemistry.org To mitigate this, the reaction can be performed using nitriles as solvents or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.com Modern adaptations include the use of microwave assistance to accelerate the reaction and improve yields. organic-chemistry.org

Pictet-Spengler Condensation: Recent Advances and Asymmetric Variants

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.org Subsequent oxidation can then provide the desired 3,4-dihydroisoquinoline. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.orgnih.gov

While traditionally carried out with strong acids and heat, milder conditions have been developed, and the reaction has been shown to proceed efficiently in aprotic media, sometimes even without an acid catalyst. wikipedia.org A significant area of modern research has been the development of asymmetric Pictet-Spengler reactions to produce enantiomerically enriched tetrahydroisoquinolines. arkat-usa.org These methods often employ chiral auxiliaries attached to the carbonyl component or utilize chiral Brønsted acids as catalysts. wikipedia.orgarkat-usa.org The use of enzymes, known as Pictet-Spenglerases, also represents a biosynthetic approach to this transformation. nih.gov

Table 2: Comparison of Classical Dihydroisoquinoline Syntheses

ReactionStarting MaterialsKey IntermediateProduct
Bischler-Napieralski β-ArylethylamideNitrilium ion3,4-Dihydroisoquinoline
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneIminium ionTetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde (B42025), 2,2-DialkoxyethylamineBenzalaminoacetalIsoquinoline (B145761)

Pomeranz-Fritsch Cyclization and Related Ring-Closure Methods

The Pomeranz-Fritsch reaction, also dating back to 1893, provides a route to isoquinolines, which can then be reduced to 3,4-dihydroisoquinolines. wikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction typically requires strong acids like sulfuric acid, although Lewis acids have also been employed. wikipedia.org

The mechanism involves the formation of the benzalaminoacetal, followed by acid-promoted cyclization and subsequent elimination of alcohol to form the aromatic isoquinoline ring. wikipedia.org Modifications to the original procedure, such as the Schlittler-Müller modification, utilize a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal to afford C1-substituted isoquinolines. thermofisher.com The Bobbitt modification involves hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization to directly yield a tetrahydroisoquinoline. thermofisher.com While versatile, the Pomeranz-Fritsch reaction can sometimes suffer from low yields. organicreactions.org

Contemporary Approaches to Dihydroisoquinoline Core Synthesis

Modern synthetic chemistry has introduced innovative methods for constructing the dihydroisoquinoline scaffold, often offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

Transition Metal-Catalyzed Methodologies for Dihydroisoquinoline Construction

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 3,4-dihydroisoquinolines. One notable strategy involves the palladium-catalyzed C(sp³)-H activation/electrocyclization of N-benzyl enamides. This approach allows for the direct formation of the dihydroisoquinoline ring system under relatively mild conditions. Another innovative method involves a tandem annulation of phenylethanols and nitriles promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org This reaction proceeds through the formation of a phenonium ion, a stable and reactive primary phenylethyl carbocation, leading to the desired 3,4-dihydroisoquinoline. organic-chemistry.org These methods showcase the potential of transition metal catalysis to forge new pathways for the synthesis of complex molecules. nih.gov

Multi-Component Reactions (MCRs) in the Synthesis of Dihydroisoquinoline Derivatives

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecule synthesis. A notable example for the synthesis of 1-substituted 3,4-dihydroisoquinolines is a three-component reaction involving the [2+2+2] cyclization of an alkyl- or alkoxybenzene with an aldehyde, such as isobutyraldehyde (B47883), and a nitrile. researchgate.net This method provides a convenient route to derivatives like 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net The combination of MCRs with classical cyclization strategies, such as the Ugi reaction followed by a Pomeranz-Fritsch cyclization, has also been explored to create diverse isoquinoline scaffolds. acs.org These MCR-based approaches are highly valued for their ability to rapidly generate libraries of structurally diverse compounds.

Electrophilic Amide Activation and Cyclodehydration Strategies

The synthesis of 3,4-dihydroisoquinolines is classically achieved through the Bischler-Napieralski reaction, a method that involves the cyclodehydration of β-phenethylamides. organicreactions.orgrsc.org This reaction typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at high temperatures. organicreactions.org While effective, these harsh conditions are often incompatible with sensitive functional groups. organic-chemistry.orgthieme.de

Modern advancements have led to milder and more versatile protocols based on the principle of electrophilic amide activation. rsc.org A prominent strategy involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as 2-chloropyridine (B119429). organic-chemistry.orgorganic-chemistry.org This method facilitates the direct conversion of various amides into their corresponding 3,4-dihydroisoquinoline derivatives under significantly gentler conditions. organic-chemistry.orgnih.gov

The reaction proceeds through the activation of the amide carbonyl group by Tf₂O, which is a highly oxophilic reagent. tcichemicals.comnih.gov This initial step forms a highly reactive iminium triflate intermediate. tcichemicals.com Subsequent deprotonation by the base generates a key nitrilium ion. nih.govtcichemicals.com This electrophilic species is then trapped intramolecularly by the pendant aromatic ring, leading to cyclization. A final deprotonation step furnishes the desired 3,4-dihydroisoquinoline product. nih.gov

Below is a table comparing classical and modern cyclodehydration conditions for the synthesis of a representative 3,4-dihydroisoquinoline.

Table 1: Comparison of Cyclodehydration Conditions for 3,4-Dihydroisoquinoline Synthesis

Reagent(s)BaseSolventTemperatureTypical YieldReference
POCl₃NoneTolueneRefluxModerate organicreactions.org
P₂O₅NoneXyleneRefluxLow to Moderate organicreactions.org
Tf₂O2-ChloropyridineCH₂Cl₂-78 °C to RTHigh (>90%) organic-chemistry.orgnih.gov
Oxalyl chloride/FeCl₃NoneCH₂Cl₂RTGood organic-chemistry.org

This table is a representative summary; actual yields are substrate-dependent.

Tandem Annulation and Cycloaddition Reactions for Dihydroisoquinoline Scaffolds

Beyond direct cyclodehydration, the dihydroisoquinoline core can be constructed using elegant tandem and cycloaddition reactions that build the heterocyclic ring system in a sequential and controlled manner. nih.gov

Tandem Annulation Reactions Tandem reactions, also known as cascade reactions, offer an efficient approach to molecular complexity from simple starting materials. nih.gov A notable example for dihydroisoquinoline synthesis is a Tf₂O-promoted tandem annulation. This reaction proceeds from phenylethanols and nitriles, bypassing the need to pre-form an amide. organic-chemistry.org The mechanism is believed to involve the formation of a phenonium ion, a stable and reactive carbocation, which then undergoes cyclization to form the dihydroisoquinoline ring. organic-chemistry.org

Cycloaddition Reactions Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated π-systems. youtube.com While often leading to fully or partially saturated rings like tetrahydroisoquinolines, these strategies are fundamental to constructing the core isoquinoline framework. nih.govbath.ac.uk

One relevant strategy is the 1,3-dipolar cycloaddition. For instance, α-azido carbonyl compounds containing a 2-alkenylaryl moiety can serve as precursors. An intramolecular 1,3-dipolar cycloaddition of the azide (B81097) onto the alkene, followed by a 6π-electrocyclization of the resulting imine intermediate, can generate the dihydroisoquinoline scaffold. organic-chemistry.org Another approach involves the [3+2] cycloaddition of C,N-cyclic azomethine imines with specific dipolarophiles to construct tetrahydroisoquinoline derivatives, which can be precursors to dihydroisoquinolines. nih.gov

Intramolecular Diels-Alder reactions represent another powerful tool. bath.ac.uk In this approach, a suitably designed substrate containing both a diene and a dienophile tethered together undergoes an intramolecular [4+2] cycloaddition to form a complex, fused ring system that incorporates the essential atoms of the dihydroisoquinoline structure. The resulting adduct can then be further transformed to yield the final target.

Directed Synthesis of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline

The synthesis of the specific target, this compound, requires a tailored approach that logically extends from the general methodologies described above.

Strategic Precursor Design and Selection for the 1-Substituted Dihydroisoquinoline Moiety

The most direct and common route to a 1-substituted-3,4-dihydroisoquinoline is the Bischler-Napieralski reaction and its modern variants. rsc.orgrsc.org The structure of the target molecule dictates the choice of precursors. The backbone of the molecule, the 3,4-dihydroisoquinoline ring system, originates from a phenethylamine derivative. The substituent at the C1 position, in this case, a 2-methylpropyl (isobutyl) group, is introduced via the acyl group of an amide.

Therefore, the key strategic precursor for the synthesis of this compound is N-(2-phenylethyl)-3-methylbutanamide . This amide is readily prepared through the standard acylation of 2-phenylethylamine with either 3-methylbutanoyl chloride or 3-methylbutanoic acid (isovaleric acid) under appropriate coupling conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Once the precursor, N-(2-phenylethyl)-3-methylbutanamide, is in hand, the crucial cyclodehydration step must be optimized to maximize the yield and purity of this compound. Optimization would involve systematically varying the cyclizing agent, solvent, temperature, and reaction time. Given the potential for side reactions, milder conditions are generally preferable. organic-chemistry.org

A hypothetical optimization study using the modern Tf₂O/base system could be tabulated as follows.

Table 2: Hypothetical Optimization of the Cyclodehydration of N-(2-phenylethyl)-3-methylbutanamide

EntryActivating Agent (Equiv.)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1POCl₃ (2.0)NoneToluene1101245
2P₂O₅ (2.0)NoneXylene1401238
3Tf₂O (1.1)NoneCH₂Cl₂23465
4Tf₂O (1.1)Pyridine (B92270) (1.2)CH₂Cl₂0 → 23288
5Tf₂O (1.1)2,6-Lutidine (1.2)CH₂Cl₂0 → 23291
6Tf₂O (1.1)2-Chloropyridine (1.2)CH₂Cl₂0 → 231.596
7Tf₂O (1.1)2-Chloropyridine (1.2)DCE40195

This table is a hypothetical representation of an optimization process. Yields are illustrative.

The data illustrates that moving from harsh, classical conditions (Entries 1-2) to milder electrophilic activation (Entries 3-7) significantly improves the reaction's efficiency. The choice of base is also critical, with less nucleophilic pyridine derivatives like 2-chloropyridine often providing the best results by minimizing side reactions. nih.gov

Stereocontrolled Synthetic Pathways to this compound (if applicable)

This section is not directly applicable to the synthesis of this compound itself. The C1 carbon in a 3,4-dihydroisoquinoline is part of an imine double bond (C=N) and is therefore sp²-hybridized and achiral. As a result, there are no stereocenters at this position to control during the synthesis.

However, stereocontrol becomes a critical consideration if the synthesized this compound is to be used as an intermediate for further reactions, such as reduction to the corresponding 1,2,3,4-tetrahydroisoquinoline. The reduction of the C=N bond creates a chiral center at the C1 position. The synthesis of a single enantiomer of the resulting 1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline would necessitate a stereocontrolled reduction, which can be achieved through various methods including the use of chiral hydride reducing agents or asymmetric catalytic hydrogenation. rsc.org

Structure Activity Relationship Sar Studies of Dihydroisoquinoline Derivatives with Focus on 1 2 Methylpropyl 3,4 Dihydroisoquinoline Analogs

Principles and Experimental Design in SAR Elucidation

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The primary goal of SAR studies is to identify the key structural features, or pharmacophore, responsible for a compound's desired pharmacological effect. This knowledge is then used to guide the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

The experimental design of SAR studies typically involves a systematic process:

Hit Identification: The process begins with the identification of a "hit" compound that exhibits a desired biological activity. This can be achieved through high-throughput screening of compound libraries, natural product isolation, or rational design.

Analog Synthesis: A series of analogs of the hit compound is then synthesized. This involves systematically modifying different parts of the molecule, such as introducing or altering substituents, changing the core scaffold, or modifying stereochemistry. Common synthetic routes to 3,4-dihydroisoquinolines include the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine. rsc.org

Biological Evaluation: The synthesized analogs are then tested for their biological activity using relevant in vitro or in vivo assays.

Data Analysis: The relationship between the structural modifications and the resulting changes in biological activity is analyzed to deduce SAR trends. This can range from qualitative observations to the development of quantitative structure-activity relationship (QSAR) models.

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of 3,4-dihydroisoquinoline (B110456) derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring and its appended groups.

While specific SAR data for the 1-(2-methylpropyl) group is not extensively documented in publicly available literature, general principles and studies on related 1-alkyl-substituted dihydroisoquinolines allow for informed inferences. The isobutyl group at the 1-position is a relatively small, lipophilic substituent. Its size, shape, and lipophilicity can play a crucial role in how the molecule interacts with its biological target.

The introduction of an alkyl group at the C1 position of the dihydroisoquinoline core is a common strategy in the development of various biologically active agents. For instance, studies on 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are closely related to their dihydro counterparts, have shown that the nature of the C1 substituent is critical for activity. nih.gov The (2-methylpropyl) moiety, with its branched alkyl chain, can influence binding affinity and selectivity through several mechanisms:

Steric Interactions: The bulk of the isobutyl group can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes within the receptor's binding pocket.

Hydrophobic Interactions: The non-polar nature of the isobutyl group can lead to favorable hydrophobic interactions with non-polar regions of the target protein, contributing to binding affinity.

In a study of 1,3-disubstituted 3,4-dihydroisoquinolines with spasmolytic activity, various substituents were explored at the 1-position, including methyl and benzyl (B1604629) groups, while an isopropyl group was maintained at the 3-position. mdpi.com This highlights the importance of the substitution pattern at both C1 and C3 in modulating biological effects. Although a direct comparison with a 1-isobutyl group is not available, these findings underscore the principle that altering the alkyl substituent at C1 can significantly impact activity.

Systematic substitution on the aromatic ring (positions 5, 6, 7, and 8) and at other positions of the dihydroisoquinoline nucleus (e.g., C3 and C4) has been a key strategy in optimizing the pharmacological profile of this class of compounds.

For example, in the development of inhibitors of Mycobacterium tuberculosis, a series of 5,8-disubstituted tetrahydroisoquinolines were synthesized and evaluated. nih.gov This study revealed that there was a general trend of improved potency with higher lipophilicity and that large substituents at the 5-position were well-tolerated. nih.gov Similarly, studies on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have shown that methyl substituents at the 2 and/or 4 positions had little effect on their interaction with catechol O-methyltransferase (COMT), whereas these substitutions eliminated norepinephrine (B1679862) depleting activity. nih.gov

The introduction of a substituent at the 1-position of the 3,4-dihydroisoquinoline ring creates a chiral center, meaning the compound can exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a common method to obtain enantiomerically pure 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govrsc.org This underscores the importance of stereochemistry in the biological activity of this class of compounds. For instance, in a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, the stereochemistry at the C1 position was found to be a critical determinant of their activity as D1 dopamine (B1211576) receptor ligands. nih.gov

Therefore, for 1-(2-methylpropyl)-3,4-dihydroisoquinoline, it is highly probable that the two enantiomers, (R)-1-(2-methylpropyl)-3,4-dihydroisoquinoline and (S)-1-(2-methylpropyl)-3,4-dihydroisoquinoline, would display different biological profiles. The precise stereochemical requirement for a specific biological activity would depend on the three-dimensional arrangement of the atoms that interact with the target binding site.

Conformational Analysis and its Correlation with SAR

The 3,4-dihydroisoquinoline ring contains a six-membered dihydropyridine (B1217469) ring fused to a benzene (B151609) ring. This six-membered ring is not planar and can adopt several conformations. The most common conformations for such partially saturated six-membered rings are the half-chair and the boat (or skew-boat) conformations.

The half-chair conformation is generally considered to be of lower energy and thus more stable than the boat conformation due to reduced torsional strain. In the half-chair conformation, four of the atoms of the heterocyclic ring lie in a plane, while the other two are displaced on opposite sides of the plane.

The presence of substituents on the dihydroisoquinoline ring can influence the equilibrium between these conformations. For instance, bulky substituents will tend to occupy positions that minimize steric interactions. In the case of this compound, the isobutyl group at the C1 position would be expected to favor a pseudo-equatorial orientation in the more stable half-chair conformation to minimize steric hindrance with the rest of the molecule.

Conformational studies on related 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the six-membered heterocyclic ring prefers a half-chair conformation with the phenyl ring in a pseudo-equatorial position. nih.gov This preference for a pseudo-equatorial orientation of a bulky C1 substituent is a common feature in the conformational analysis of such systems and is likely to hold true for this compound as well. The specific conformation adopted by the molecule will ultimately dictate the spatial orientation of the key pharmacophoric elements and their ability to interact effectively with the biological target.

Rotameric Equilibria and their Energetic Landscapes

The conformational flexibility of this compound and its analogs is a critical aspect of their structure-activity relationship (SAR). While specific experimental or computational studies on the rotameric equilibria and energetic landscapes of this compound were not found in the reviewed scientific literature, the principles of conformational analysis of related 1-substituted tetrahydroisoquinolines and other sterically hindered molecules can provide valuable insights.

The primary determinant of rotameric equilibria in this compound analogs is the rotation around the single bond connecting the 2-methylpropyl (isobutyl) substituent to the C1 position of the dihydroisoquinoline core. This rotation gives rise to different staggered conformers, or rotamers, each with a distinct spatial arrangement of the isobutyl group relative to the plane of the dihydroisoquinoline ring system. The relative populations of these rotamers at equilibrium are governed by their respective Gibbs free energy levels, which are, in turn, influenced by a combination of steric and electronic factors.

A significant factor influencing the stability of the different rotamers is the steric hindrance between the isobutyl group and the hydrogen atom at the C8 position of the dihydroisoquinoline ring. The bulky nature of the 2-methylpropyl group can lead to significant van der Waals repulsion with the peri-hydrogen at C8, destabilizing certain conformations. The energetic landscape of these molecules is characterized by potential energy minima corresponding to the stable rotamers and energy maxima corresponding to the transition states between them. The height of these energy barriers dictates the rate of interconversion between the rotamers.

To illustrate the concept of rotameric equilibria, a hypothetical dataset for different rotamers of this compound is presented below. It is crucial to note that this data is illustrative and not derived from experimental or computational studies on this specific molecule.

Table 1: Hypothetical Rotameric Equilibria Data for this compound

RotamerDihedral Angle (C8a-C1-C1'-C2') (°)Relative Energy (kcal/mol)Equilibrium Population (%)
Anti-periplanar1800.075
Synclinal (+)601.515
Synclinal (-)-601.510

The energetic landscape can be further understood by considering the energy barriers for the interconversion between these hypothetical rotamers. A simplified representation of this landscape is provided in the following table, which, again, is for illustrative purposes only.

Table 2: Hypothetical Energetic Landscape for Rotamer Interconversion

TransitionEnergy Barrier (kcal/mol)
Anti-periplanar → Synclinal5.0
Synclinal → Anti-periplanar3.5
Synclinal (+) → Synclinal (-)2.0

Investigation of Biological Activities and Underlying Molecular Mechanisms of Action

Identification and Validation of Molecular Targets and Signaling Pathways

Research aims not only to identify that a compound is active but also to understand the precise molecular interactions and the downstream signaling cascades it modulates.

The modulation of neurotransmitter receptors is a primary area of investigation for isoquinoline (B145761) compounds. nih.gov

Opioid Receptors : Tetrahydroisoquinoline derivatives have been developed as highly potent and selective kappa-opioid receptor (KOR) antagonists. nih.govnih.gov Activation of KORs is linked to conditions like depression and addiction, making antagonists valuable research tools and potential therapeutics. nih.gov The mechanism involves blocking the receptor, preventing the endogenous ligand dynorphin (B1627789) from binding and initiating its signaling cascade. nih.gov

Dopamine (B1211576) D1 Receptors : The dopamine D1 receptor is a G-protein coupled receptor that plays a key role in cognitive and motor processes. nih.gov Its signaling is complex, primarily involving the stimulation of adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). mdpi.com This leads to the phosphorylation of downstream targets like DARPP-32. nih.gov Certain tetrahydroisoquinoline-based compounds have been identified as positive allosteric modulators (PAMs) of the D1 receptor, meaning they bind to a site distinct from the main dopamine binding site to enhance the receptor's response to dopamine. nih.gov Computational studies suggest that the initial interaction between such ligands and the receptor is driven by long-range electrostatic forces. conicet.gov.ar

Poly(ADP-ribose) Polymerase (PARP) : PARP1 and PARP2 are enzymes critical for the repair of single-strand DNA breaks. nih.govnih.gov The mechanism of inhibition for many PARP inhibitors, including those with a dihydroisoquinoline core, involves mimicking the nicotinamide (B372718) portion of the enzyme's natural substrate, NAD+. nih.gov By competing with NAD+ for its binding site on the enzyme, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, thereby disrupting the DNA repair process. nih.gov This mechanism is particularly effective in killing cancer cells that have mutations in other DNA repair pathways, a concept known as synthetic lethality. nih.govnih.gov

Phosphodiesterase-4 (PDE4) : PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.gov By inhibiting PDE4, compounds can increase intracellular cAMP levels, which has a range of effects, including the suppression of inflammatory responses. nih.gov The development of 1-phenyl-3,4-dihydroisoquinoline (B1582135) inhibitors has focused on achieving selectivity for specific PDE4 subtypes (e.g., PDE4B) to improve efficacy and reduce side effects. nih.gov This is driven by the fact that different PDE4 subtypes are expressed in different cell types; for example, PDE4B is found in immune and vascular cells, while PDE4D is expressed in fibroblasts and endothelial cells. nih.gov

Interference with Cellular Processes (e.g., Tubulin Polymerization, Angiogenesis)

Direct experimental studies detailing the specific interference of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline with cellular processes such as tubulin polymerization and angiogenesis are not extensively documented in the available scientific literature. However, research into structurally related dihydroisoquinoline compounds provides significant insights into the potential activities of this class of molecules.

Notably, certain dihydroisoquinolinone analogs have demonstrated the ability to interfere with angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. For instance, specific steroidomimetic dihydroisoquinolinones, such as 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (16f) and its sulfamate (B1201201) derivative (17f), have been shown to possess in vitro anti-angiogenic activity nih.gov. This suggests that the dihydroisoquinoline scaffold can be oriented to disrupt this key cellular process.

Preclinical Pharmacological Investigations of Analogous Dihydroisoquinoline Compounds

While the pharmacological profile of this compound itself is not widely reported, a considerable body of preclinical research exists for analogous compounds. These investigations have identified the dihydroisoquinoline core as a privileged scaffold in medicinal chemistry, particularly for developing inhibitors of crucial cellular targets like tubulin and poly(ADP-ribose) polymerase (PARP). nih.govrsc.orgresearchgate.net

Assessment of Efficacy and Selectivity in Relevant Biological Systems

The efficacy of dihydroisoquinoline analogs has been primarily assessed through their cytotoxic (anti-proliferative) activity against various human cancer cell lines. Research has led to the discovery of compounds with potent activity in the nanomolar to low-micromolar range.

For example, a series of 1,4-disubstituted-3,4-dihydroisoquinolines were designed as mimics of Combretastatin A-4, a known tubulin inhibitor. nih.govresearchgate.net Within this series, compound 32 emerged as particularly potent, displaying a half-maximal inhibitory concentration (IC₅₀) of 0.64 μM against the human CEM leukemia cell line. nih.gov Another study on steroidomimetic dihydroisoquinolinones identified compound 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one), which exhibited a mean activity of 33 nM in the NCI 60-cell line assay and a GI₅₀ (concentration for 50% growth inhibition) of 51 nM against DU-145 prostate cancer cells. nih.gov

Furthermore, investigations into other related scaffolds, such as 3,4-dihydro-2(1H)-quinolinone sulfonamides, identified compound D13 as a potent anti-cancer agent with an IC₅₀ value of 0.94 μM against the HCT116 colon cancer cell line. mdpi.com

Selectivity is another critical aspect of these investigations. In the development of dihydroisoquinolinone-based PARP inhibitors, analogs were assessed for their selectivity between different PARP isoforms. Compound 3af was identified as a highly potent and selective PARP2 inhibitor, making it a valuable tool for studying the specific biological roles of this enzyme. nih.gov

Table 1: Efficacy of Analogous Dihydroisoquinoline Compounds in Cancer Cell Lines

Compound IDCompound Name/ClassBiological System/Cell LineEfficacy (IC₅₀/GI₅₀)Reference
32 1,4-disubstituted-3,4-dihydroisoquinolineCEM (Leukemia)0.64 µM nih.gov
16g 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-oneDU-145 (Prostate)51 nM nih.gov
D13 N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideHCT116 (Colon)0.94 µM mdpi.com
16f 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-oneCancer Cell LinesPotent Activity nih.gov

Mechanistic Elucidation via Biochemical and Cell Biological Approaches

A multi-faceted approach is typically employed to unravel the mechanisms by which these dihydroisoquinoline analogs exert their biological effects.

Biochemical Assays: To confirm the molecular target, direct biochemical assays are crucial. For analogs designed as tubulin inhibitors, in vitro tubulin polymerization assays are performed. The most potent cytotoxic compounds, such as compound 32 and compound D13 , were subjected to this assay and were confirmed to directly inhibit tubulin assembly. nih.govmdpi.com Further mechanistic studies for some analogs have demonstrated that they act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics essential for cell division. nih.gov For the dihydroisoquinolinone PARP inhibitors, enzyme inhibition assays were used to quantify their potency and selectivity against PARP1 and PARP2. nih.gov

Cell Biological Approaches: The initial assessment of biological activity relies on cell-based assays. The anti-proliferative effects of these compounds are evaluated using methods like the MTT assay across a panel of cancer cell lines. nih.govmdpi.com These assays determine the concentration at which the compounds inhibit cell growth or kill the cancer cells, providing the IC₅₀ or GI₅₀ values that guide structure-activity relationship (SAR) studies. nih.gov

Computational and Molecular Modeling: Biochemical findings are often supported and rationalized by computational methods. Molecular docking is widely used to predict or confirm the binding mode of these inhibitors within their target proteins. nih.govnih.gov For example, docking studies showed that 1,4-disubstituted-3,4-dihydroisoquinolines fit into the colchicine binding site of tubulin, with different parts of the molecule interacting with specific hydrophobic pockets, guiding further structural modifications to enhance potency. nih.govresearchgate.net Similarly, docking simulations helped to corroborate the structure-activity relationships observed for the PARP inhibitor series. nih.gov

Computational and Theoretical Approaches in Dihydroisoquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand (a potential drug molecule) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often ranked using a scoring function.

For the dihydroisoquinoline scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships (SAR). For instance, studies on various 1-substituted-3,4-dihydroisoquinoline derivatives have utilized docking to explore their interactions with enzymes like leucine (B10760876) aminopeptidase (B13392206). researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory activity. nih.gov Although no specific docking studies for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline are reported, this method would be the first step in identifying its potential biological targets.

Parameter Description
Ligand The small molecule being studied (e.g., a dihydroisoquinoline derivative).
Receptor The biological macromolecule (e.g., an enzyme or receptor) whose activity is to be modulated.
Binding Site The specific region on the receptor where the ligand is predicted to bind.
Docking Score A numerical value representing the predicted binding affinity of the ligand to the receptor. Lower scores often indicate stronger binding.
Binding Pose The predicted orientation and conformation of the ligand within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties (e.g., hydrophobicity, electronics, sterics) that are critical for their function. These models can then be used to predict the activity of new, unsynthesized compounds.

In the field of dihydroisoquinoline research, 3D-QSAR studies have been successfully employed to design novel inhibitors. For example, a study on 3,4-dihydroisoquinoline (B110456) derivatives as potential leucine aminopeptidase inhibitors developed a 3D-QSAR model that showed good predictive capability. researchgate.net Such models provide contour maps that visualize the regions where certain structural features would enhance or diminish activity, thereby guiding the design of more potent analogs. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a series of related compounds to build a predictive model for a specific biological target.

QSAR Parameter Description
Descriptors Numerical values that characterize the chemical structure of a molecule (e.g., molecular weight, logP, electronic properties).
Training Set A group of compounds with known biological activities used to build the QSAR model.
Test Set A group of compounds with known biological activities used to validate the predictive power of the QSAR model.
A statistical measure of the predictive ability of the model, derived from cross-validation.
A statistical measure of how well the model fits the training set data.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational stability of a ligand, the flexibility of a protein's binding site, and the dynamics of the ligand-protein complex. researchgate.net

For dihydroisoquinoline derivatives, MD simulations can validate the stability of binding poses predicted by molecular docking. A study on tetrahydroisoquinoline conjugates used MD simulations to investigate the thermodynamic stability of the docked complex with its target, DNA gyrase B. researchgate.net These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide a more accurate estimation of binding free energies. nih.gov While no MD simulation data exists for this compound, this technique would be crucial for understanding its interaction dynamics with a potential biological target.

MD Simulation Parameter Description
Trajectory The set of atomic coordinates of the system recorded at different time steps during the simulation.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of superimposed protein or ligand structures, indicating stability over time.
RMSF (Root Mean Square Fluctuation) A measure of the displacement of a particular atom or group of atoms relative to the average structure, indicating flexibility.
Binding Free Energy A calculation to estimate the strength of the interaction between the ligand and the protein, often using methods like MM/PBSA or MM/GBSA.

Virtual Screening and De Novo Design of Novel Dihydroisoquinoline Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which use docking to screen a library against a protein target. mdpi.com

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site.

Both virtual screening and de novo design have been applied to the discovery of new compounds with dihydroisoquinoline-like scaffolds. For instance, virtual screening of databases has been used to identify potential inhibitors of various enzymes based on a 3,4-dihydroisoquinoline framework. researchgate.net De novo design algorithms could be used to generate novel side chains or modifications to the this compound core to optimize its binding to a specific target.

Future Perspectives and Emerging Research Directions for 1 2 Methylpropyl 3,4 Dihydroisoquinoline

Development of Advanced Synthetic Methodologies for Complex Dihydroisoquinoline Architectures

The synthesis of dihydroisoquinolines has evolved significantly from classical methods like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org Modern organic synthesis now offers a toolkit of advanced methodologies capable of constructing complex and diverse dihydroisoquinoline architectures with high efficiency and stereocontrol. The future for synthesizing analogs of 1-(2-methylpropyl)-3,4-dihydroisoquinoline lies in the exploration and application of these innovative techniques.

Recent breakthroughs include rhodium(III)-catalyzed C-H activation and annulation reactions, which provide a direct and atom-economical route to functionalized dihydroisoquinolones. nih.gov Photocatalytic strategies are also emerging as a powerful tool, enabling novel transformations under mild conditions. Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, offers an elegant and efficient pathway to rapidly build molecular complexity. researchgate.net A notable example is the three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines from the cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles, a method that could be adapted for the synthesis of the target compound and its derivatives. researchgate.net

Diversity-oriented synthesis (DOS) is another promising avenue. By designing synthetic routes that can generate a wide array of structurally diverse molecules from a common starting material, researchers can efficiently explore the chemical space around the this compound core. This approach is crucial for identifying novel analogs with improved biological activities.

Table 1: Advanced Synthetic Methodologies for Dihydroisoquinoline Scaffolds

MethodologyDescriptionPotential Application for this compound
Catalytic C-H Activation Direct functionalization of C-H bonds, often catalyzed by transition metals like rhodium or palladium, to build the isoquinoline (B145761) core or introduce substituents.Efficient and regioselective synthesis of complex analogs with diverse substitution patterns on the aromatic ring.
Photocatalysis Use of light to drive chemical reactions, enabling unique transformations and access to novel chemical space under mild conditions.Green and efficient synthesis of the core structure and its derivatives, potentially with novel functionalities.
Cascade Reactions A sequence of intramolecular reactions that occur in a single pot, rapidly building molecular complexity from simple starting materials.Rapid and efficient construction of the tricyclic core and introduction of the 2-methylpropyl group in a stereocontrolled manner.
Diversity-Oriented Synthesis (DOS) Strategies to generate large libraries of structurally diverse compounds from a common intermediate.Exploration of a wide range of structural variations to identify novel bioactive analogs.

Discovery of Novel Biological Activities and Unexplored Molecular Targets

The dihydroisoquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including spasmolytic, antimicrobial, and anticancer effects. mdpi.commdpi.com For instance, certain 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated potential as spasmolytic agents. mdpi.com However, the specific biological profile of this compound remains largely uncharted territory.

Future research should focus on systematic screening of this compound and its analogs against a wide array of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme families (e.g., kinases, proteases, phosphatases) and receptor superfamilies (e.g., G-protein coupled receptors, ion channels) could unveil novel and unexpected biological activities.

A particularly interesting avenue of investigation is the potential for this compound to modulate protein-protein interactions (PPIs), a class of targets that has historically been challenging to address with small molecules. The three-dimensional structure of the dihydroisoquinoline scaffold may provide a suitable framework for designing molecules that can disrupt or stabilize critical PPIs involved in disease pathogenesis.

Furthermore, identifying the specific molecular targets of any observed biological activity is paramount. This can be achieved through a combination of techniques, including affinity chromatography, chemical proteomics, and genetic approaches. A review of tetrahydroisoquinoline analogs highlighted that an iso-butyl substitution, while potentially metabolically labile, can contribute to potency, suggesting that the 2-methylpropyl group may play a key role in target engagement. rsc.org

Integrative Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Chemistry

The synergy between synthetic chemistry, structural biology, and computational chemistry is a cornerstone of modern drug discovery. An integrative approach will be instrumental in unlocking the full potential of this compound.

Synthetic chemistry will provide access to a library of analogs with systematic variations in their structure. These compounds can then be subjected to biological evaluation to establish structure-activity relationships (SAR). nih.govnih.govresearchgate.netresearchgate.net

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into how these molecules bind to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors.

Computational chemistry, including molecular docking and molecular dynamics simulations, can be used to predict the binding modes of these compounds and to rationalize observed SAR data. mdpi.com These in silico methods can also be employed to prioritize the synthesis of new analogs, thereby accelerating the drug discovery process. This integrative approach has been successfully applied to other classes of dihydroisoquinoline derivatives, leading to the identification of potent inhibitors of various enzymes.

Application of Dihydroisoquinoline Scaffolds in Advanced Drug Discovery Paradigms (e.g., Fragment-Based Drug Discovery)

The this compound scaffold is well-suited for application in advanced drug discovery paradigms such as fragment-based drug discovery (FBDD). nih.govresearchgate.netresearchoutreach.org FBDD involves the screening of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

The dihydroisoquinoline core can serve as a starting point for the design of fragment libraries. By systematically exploring different substitution patterns around this central scaffold, it is possible to identify fragments that bind to specific sub-pockets of a target protein. These fragments can then be linked or grown to generate high-affinity ligands. The use of the dihydroisoquinoline scaffold in FBDD has been explored for the discovery of inhibitors for various targets. nih.govresearchgate.net

Another emerging area is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The dihydroisoquinoline scaffold could potentially be incorporated as a ligand for either the target protein or the E3 ligase in a PROTAC construct.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylpropyl)-3,4-dihydroisoquinoline?

The compound is typically synthesized via the Bischler-Napieralski cyclization , involving reaction of an amide precursor with phosphorus oxychloride (POCl₃) under controlled conditions. For example, analogous derivatives like 1-(heptafluoropropyl)-3,4-dihydroisoquinoline were prepared using POCl₃ and phosphorus pentoxide in a hydrocarbon solvent . Alternative methods include photocatalytic semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline precursors using noble metal-free catalysts (e.g., MoS₂/ZnIn₂S₄ nanocomposites), which avoids stoichiometric oxidants and produces hydrogen as a byproduct .

Q. How is this compound purified post-synthesis?

Purification often employs column chromatography with silica gel and gradient elution, as demonstrated for structurally related dihydroisoquinolines . Recrystallization from ethanol-ether mixtures is also effective for isolating high-purity products, as seen in the synthesis of heptafluoropropyl derivatives .

Q. What techniques are used for structural characterization of this compound?

¹H NMR and ESI-MS are standard for confirming molecular structure and purity. For example, tert-butyl-protected dihydroisoquinoline derivatives were characterized via ¹H NMR (δ 1.2–4.5 ppm for aliphatic protons) and mass spectrometry (m/z matching molecular weight) . IR spectroscopy and X-ray crystallography may supplement analysis for novel derivatives .

Q. How should this compound be stored to ensure stability?

Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture. Safety data sheets emphasize avoiding heat sources and ensuring ventilation to prevent decomposition .

Advanced Research Questions

Q. How can catalytic efficiency be optimized for acceptorless dehydrogenation of tetrahydroisoquinoline precursors?

Optimize reaction parameters :

  • Catalyst loading : 5–10 wt% MoS₂/ZnIn₂S₄ .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance charge separation in photocatalytic systems.
  • Temperature : 60–80°C for balanced kinetics and catalyst stability. Monitor hydrogen evolution and product yield via GC-MS to refine conditions .

Q. How to resolve contradictions in toxicity profiles of novel dihydroisoquinoline derivatives?

Conduct cross-disciplinary assays :

  • In vitro cytotoxicity screening (e.g., MTT assays on HepG2 cells).
  • In vivo acute toxicity studies (rodent models, OECD Guidelines 423). Safety data sheets note incomplete toxicological data for many derivatives, necessitating tiered testing . Compare results with structurally similar compounds (e.g., halogenated analogs) to identify structure-toxicity trends .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to modulate receptor binding, as seen in antithrombotic perfluoroalkyl derivatives .
  • Hybrid pharmacophores : Conjugate with bioactive moieties (e.g., pyrazole or triazole rings) via condensation or click chemistry, inspired by antileishmanial dihydroisoquinoline-benzylidene hybrids .

Q. How to address air/moisture sensitivity during synthesis?

  • Use Schlenk line techniques for moisture-sensitive steps (e.g., POCl₃-mediated cyclization).
  • Anhydrous solvents : Pre-dry toluene via azeotropic distillation with molecular sieves .
  • Real-time monitoring : Employ FTIR or Raman spectroscopy to detect hydrolytic byproducts .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Screen against targets like Leishmania major N-myristoyltransferase using AutoDock Vina .
  • QSAR modeling : Train models on datasets of dihydroisoquinoline analogs with known IC₅₀ values to correlate substituents with activity .

Data Contradiction Analysis

Q. How to interpret conflicting data on the environmental persistence of dihydroisoquinolines?

  • Perform OECD 301 biodegradability tests to assess mineralization rates.
  • Compare with analogs: For example, halogenated derivatives (e.g., 1-(chloromethyl)-3,3-dimethyl analogs) may exhibit higher persistence due to reduced microbial degradation . Safety data sheets lack ecological data, requiring lab-specific testing .

Q. Methodological Notes

  • Cite evidence using notation for traceability.
  • Prioritize synthesis, characterization, and biological evaluation methods from peer-reviewed studies .
  • Exclude consumer/commercial content per user guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.